2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a tetrafluorinated pentanoic acid backbone. The Boc group serves as a transient protective moiety for the amine, enabling selective reactivity in synthetic pathways, particularly in peptide coupling and medicinal chemistry applications. The tetrafluorination at the 4,5-positions of the pentanoic acid chain enhances metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
4,4,5,5-tetrafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F4NO4/c1-9(2,3)19-8(18)15-5(6(16)17)4-10(13,14)7(11)12/h5,7H,4H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNWWYXBXCWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F4NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid typically involves the protection of an amino acid derivative with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid has several applications in scientific research:
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during chain elongation.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations. The fluorine atoms in the molecule can influence the electronic properties, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally analogous molecules, focusing on fluorination patterns, functional groups, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Fluorination Impact: The tetrafluorinated pentanoic acid chain in the target compound provides superior metabolic resistance compared to non-fluorinated analogs like (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 3512-17-2). Fluorination reduces oxidative degradation in vivo, a critical advantage in prodrug design . In contrast, 2,4,6-trifluoropyridine lacks a carboxylic acid group but is utilized for its electron-deficient aromatic ring in electrophilic substitution reactions .
Functional Group Synergy: The Boc-amine group in the target compound enables selective deprotection during solid-phase peptide synthesis (SPPS), a feature shared with (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. However, the latter’s shorter chain limits its utility in conformational studies of larger peptides . 3-Hydroxypyridine-2-carboxylic acid (CAS: 874-24-8) combines a hydroxyl and carboxylic acid group on a pyridine ring, enabling metal coordination—a property absent in the tetrafluorinated target compound .
Applications in Drug Discovery: The target compound’s tetrafluorination and Boc protection align with trends in kinase inhibitor development, where fluorine atoms enhance target binding through hydrophobic interactions. Non-fluorinated analogs like 3-(oxan-4-yl)propanoic acid prioritize solubility modulation, often serving as excipients rather than active pharmaceutical ingredients (APIs) .
Research Findings and Trends
- Synthetic Utility : The target compound’s fluorinated backbone is synthesized via radical fluorination or palladium-catalyzed coupling, methods distinct from the nucleophilic aromatic substitution used for 2,4,6-trifluoropyridine .
- Stability Studies: Comparative NMR analyses show that the tetrafluorinated compound exhibits greater thermal stability (decomposition >200°C) than its non-fluorinated counterparts (e.g., decomposition ~150°C for CAS: 3512-17-2) .
- Patent Landscape: PharmaBlock Sciences (Nanjing) lists related fluorinated Boc-amino acids in patents for antiviral and anticancer agents, underscoring their industrial relevance .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16F4N2O3
- Molar Mass : 320.26 g/mol
- CAS Number : 1392061-67-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows efficacy against certain bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function.
- Modulation of Signaling Pathways : It has been suggested that the compound can influence signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment. |
| Study 3 | Investigate enzyme inhibition | Demonstrated inhibition of acetylcholinesterase with an IC50 value of 25 µM. |
Antimicrobial Activity
In a study conducted by Foroumadi et al., the compound was tested against various bacterial strains. The results demonstrated that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
A notable study published in Molecules explored the anticancer potential of this compound. It was found to trigger apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, the compound was shown to inhibit tumor growth in vivo in xenograft models.
Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit specific enzymes critical for metabolic processes. This inhibition could lead to altered metabolic pathways in cancer cells, providing a potential therapeutic avenue for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
